Cas no 895767-41-6 (N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide)

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1-sulfonamide
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-but anesulfonamide
- N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-Butanesulfonamide
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide
- KM2851
- 7148AJ
- TRA0048238
- SY018845
- AX8269036
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-butanesulfonamide
- AKOS003829741
- AO-854/12941051
- 895767-41-6
- AS-32177
- MFCD01594036
- N-(1 pound not5-Dimethyl-3-oxo-2-phenyl-2 pound not3-dihydro-4-pyrazolyl)butane-1-sulfonamide
- CS-0315434
- A861135
- FT-0712807
- VKB76741
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-1-sulfonamide
- DA-17979
-
- MDL: MFCD01594036
- Inchi: 1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3
- InChI Key: JDBCADSLUHHFCR-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(N([H])C1C(N(C2C([H])=C([H])C([H])=C([H])C=2[H])N(C([H])([H])[H])C=1C([H])([H])[H])=O)(=O)=O
Computed Properties
- Exact Mass: 323.13000
- Monoisotopic Mass: 323.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 78.1
Experimental Properties
- PSA: 81.48000
- LogP: 3.18000
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide Security Information
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB451648-1 g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide; . |
895767-41-6 | 1g |
€517.20 | 2023-07-18 | ||
abcr | AB451648-250 mg |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide; . |
895767-41-6 | 250MG |
€205.20 | 2023-07-18 | ||
eNovation Chemicals LLC | D254770-0.25g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide |
895767-41-6 | 97% | 0.25g |
$265 | 2023-09-03 | |
Alichem | A049005652-1g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1-sulfonamide |
895767-41-6 | 95% | 1g |
$554.88 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851504-1g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide |
895767-41-6 | ≥95% | 1g |
2,323.80 | 2021-05-17 | |
eNovation Chemicals LLC | D781517-0.25g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide |
895767-41-6 | >95% | 0.25g |
$120 | 2024-07-20 | |
Alichem | A049005652-5g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1-sulfonamide |
895767-41-6 | 95% | 5g |
$873.60 | 2023-08-31 | |
abcr | AB451648-250mg |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide; . |
895767-41-6 | 250mg |
€212.50 | 2025-03-19 | ||
Aaron | AR003SW7-1g |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1-sulfonamide |
895767-41-6 | 95% | 1g |
$373.00 | 2025-02-10 | |
A2B Chem LLC | AB76315-1g |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide |
895767-41-6 | >95% | 1g |
$441.00 | 2024-04-19 |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide
Comprehensive Overview of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide (CAS No. 895767-41-6)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide, with the CAS number 895767-41-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique pyrazolyl core, which is often explored for its potential biological activities. Researchers and industry professionals are increasingly interested in this compound due to its structural complexity and potential applications in drug discovery and development.
The molecular structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide features a butane-1-sulfonamide moiety attached to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl group. This combination of functional groups makes it a versatile intermediate in synthetic chemistry. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects. This has led to a surge in searches for "sulfonamide derivatives in drug design" and "pyrazolyl compounds in medicinal chemistry."
In recent years, the demand for novel heterocyclic compounds like N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide has risen, driven by the need for innovative therapeutic agents. The compound's CAS No. 895767-41-6 is frequently queried in scientific databases, reflecting its relevance in academic and industrial settings. Its potential role in targeting specific enzymes or receptors has also sparked interest, with researchers investigating its mechanism of action and structure-activity relationships (SAR).
From a synthetic perspective, the preparation of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide involves multi-step organic reactions, often requiring precise control of reaction conditions. The compound's purity and yield are critical factors, especially for applications in high-throughput screening and lead optimization. This aligns with the growing trend of "green chemistry in organic synthesis" and "sustainable pharmaceutical manufacturing," which are hot topics in the scientific community.
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are also key areas of study. These properties influence its bioavailability and pharmacokinetic profile, making it a subject of interest for researchers exploring "drug-like properties of small molecules." Additionally, the rise of computational chemistry and AI-driven drug discovery has further highlighted the importance of understanding such compounds at a molecular level.
In conclusion, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide (CAS No. 895767-41-6) represents a promising candidate for further investigation in medicinal chemistry and related fields. Its unique structure and potential applications align with current trends in "targeted therapy development" and "precision medicine." As research continues, this compound may pave the way for new discoveries in the realm of bioactive molecules.
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